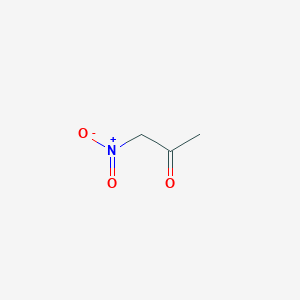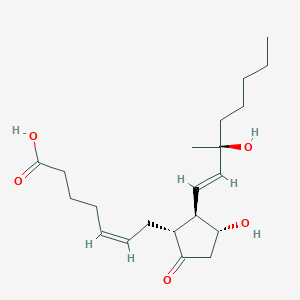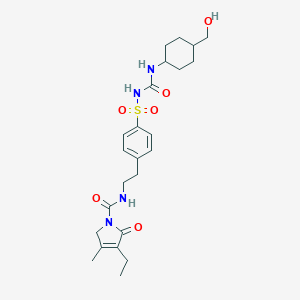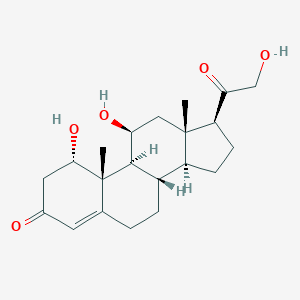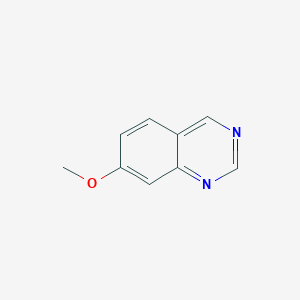
7-Methoxyquinazoline
Overview
Description
7-Methoxyquinazoline is a nitrogen-containing heterocyclic compound . It is a derivative of quinazoline, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of 7-Methoxyquinazoline involves several steps. For instance, one method involves a selective nucleophilic attack at C-1 of 1-bromo-3-chloropropane by the potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol, which is prepared from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate .
Molecular Structure Analysis
The molecular formula of 7-Methoxyquinazoline is C9H8N2O . It contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 Pyrimidine .
Chemical Reactions Analysis
Quinazoline derivatives, including 7-Methoxyquinazoline, have been synthesized using various methods. These methods are divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Physical And Chemical Properties Analysis
7-Methoxyquinazoline has an average mass of 160.173 Da and a monoisotopic mass of 160.063660 Da . More detailed physical and chemical properties were not found in the retrieved papers.
Scientific Research Applications
Chemical Properties
7-Methoxyquinazoline is a chemical compound with the CAS Number: 10105-37-0 . It has a molecular weight of 160.18 and is typically stored at room temperature . It is usually available in powder form .
Therapeutic Agents in Cancer Treatment
Quinazoline derivatives, including 7-Methoxyquinazoline, have been identified as potential therapeutic agents in urinary bladder cancer therapy . These derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
Combination with Alkylphospholipids
Novel hybrids have been generated as multitarget anticancer agents by the combination of quinazoline-based anti-cancer drugs and alkylphospholipids . Some alkylphospholipids have been discovered to exhibit anticancer potency and act as Akt phosphorylation inhibitors .
Analgesic Activity
A study showed that two substituted quinazoline derivatives, including one with 4-trifluromethyl substitution, substantially lowered pain and had good activity in animal models of visceral and inflammatory pain . One of these derivatives showed good analgesic activity with an IC 50 value of 42 nM .
Safety and Hazards
Mechanism of Action
Target of Action
7-Methoxyquinazoline primarily targets the Epidermal Growth Factor Receptor (EGFR) and the c-Mesenchymal-Epithelial Transition factor (c-Met) . These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and differentiation. Aberrant expression of c-Met has been identified as a driving factor in EGFR Tyrosine Kinase Inhibitor (EGFR-TKI) resistance, particularly in non-small cell lung cancer (NSCLC) treatment .
Mode of Action
7-Methoxyquinazoline interacts with its targets (EGFR and c-Met) by inhibiting their kinase activities . This inhibition prevents the phosphorylation of these proteins, thereby disrupting the downstream signaling pathways they regulate . For instance, one derivative of 7-Methoxyquinazoline, TS-41, has shown potent inhibitory activity against EGFR L858R and c-Met kinases .
Biochemical Pathways
The inhibition of EGFR and c-Met by 7-Methoxyquinazoline affects several biochemical pathways. The most notable is the downregulation of the phosphorylation of EGFR, c-Met, and downstream AKT at the molecular level . This disruption can lead to the induction of apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
In general, pharmacokinetic properties are crucial in the drug discovery and development stage .
Result of Action
The result of 7-Methoxyquinazoline’s action is the inhibition of cell growth and induction of apoptosis in cancer cells. For example, TS-41, a derivative of 7-Methoxyquinazoline, has shown excellent inhibitory activity on three NSCLC cell lines A549 −P, H1975, and PC-9 . It also induced apoptosis and cell cycle arrest of A549 −P cells in a concentration-dependent manner .
properties
IUPAC Name |
7-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-8-3-2-7-5-10-6-11-9(7)4-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRMMMLUWHPZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=NC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinazoline | |
CAS RN |
10105-37-0 | |
| Record name | 7-methoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)
